An In-depth Technical Guide to 2,2'-Dithiodibenzoyl Chloride: Molecular Structure, Properties, and Synthesis
An In-depth Technical Guide to 2,2'-Dithiodibenzoyl Chloride: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-dithiodibenzoyl chloride, a reactive chemical intermediate of significant interest in organic synthesis and materials science. This document details its molecular structure, chemical formula, and physical properties, and provides an experimental protocol for its synthesis.
Molecular Structure and Formula
2,2'-Dithiodibenzoyl chloride is an organosulfur compound characterized by two benzoyl chloride moieties linked by a disulfide bond at the ortho positions.
Chemical Formula: C14H8Cl2O2S2[1][2]
IUPAC Name: 2-[(2-chlorocarbonylphenyl)disulfanyl]benzoyl chloride[3]
CAS Number: 19602-82-5[1]
Molecular Structure:
The molecule possesses a disulfide linkage which can be cleaved under reducing conditions, a property leveraged in various chemical applications. The two acyl chloride functional groups are highly reactive and susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a variety of derivatives.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and available spectroscopic data for 2,2'-dithiodibenzoyl chloride is presented below.
| Property | Value | Reference |
| Molecular Weight | 343.25 g/mol | [2] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 155-156 °C | |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water. | [1] |
| Infrared (IR) Spectrum | A publicly available IR spectrum (KBr pellet) shows characteristic absorptions for the carbonyl (C=O) and carbon-chlorine (C-Cl) bonds of the acyl chloride groups, as well as aromatic C-H and C=C stretching vibrations. | |
| ¹H NMR Spectrum | While specific, verified spectral data is not readily available in the public domain, the proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-8.0 ppm) corresponding to the eight protons on the two benzene rings. | |
| ¹³C NMR Spectrum | The carbon NMR spectrum is anticipated to display signals for the carbonyl carbons in the range of 165-185 ppm, with the aromatic carbons appearing between 125-150 ppm. Due to the molecule's symmetry, fewer than 14 unique carbon signals may be observed. | |
| Mass Spectrum | Detailed mass spectrometry data is not widely published. Fragmentation would likely involve cleavage of the C-Cl, C-S, and S-S bonds. |
Synthesis of 2,2'-Dithiodibenzoyl Chloride
The synthesis of 2,2'-dithiodibenzoyl chloride is typically a two-step process, starting from anthranilic acid. The first step involves the synthesis of the precursor, 2,2'-dithiodibenzoic acid.
Experimental Protocol: Synthesis of 2,2'-dithiodibenzoic acid
This procedure is based on a patented industrial method which reports high yields and purity.[4]
Materials:
-
Anthranilic acid
-
Sodium nitrite
-
Hydrochloric acid
-
Liquid sulfur dioxide
-
Catalyst (e.g., copper(II) chloride)
-
Co-catalyst
Procedure:
-
In a reaction vessel, dissolve anthranilic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-10 °C.
-
Slowly add an aqueous solution of sodium nitrite to perform a diazotization reaction, yielding a diazonium salt solution.
-
In a separate reactor, prepare a mixture of water, a catalyst, and a co-catalyst, and cool it to -20 to -10 °C.
-
Add the previously prepared diazonium salt solution and liquid sulfur dioxide to the catalyst mixture.
-
Maintain the reaction at -20 to -10 °C for 0.5 to 3 hours.
-
Gradually warm the reaction mixture to 80-100 °C and hold for 0.5 to 2 hours.
-
Cool the mixture and filter the precipitate to obtain crude 2,2'-dithiodibenzoic acid.
-
The crude product can be purified by recrystallization.
Experimental Protocol: Conversion to 2,2'-Dithiodibenzoyl Chloride
The conversion of the dicarboxylic acid to the diacyl chloride is achieved using a chlorinating agent, typically thionyl chloride.
Materials:
-
2,2'-dithiodibenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
Suspend 2,2'-dithiodibenzoic acid in an excess of thionyl chloride. The reaction can also be carried out in an inert anhydrous solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The reaction progress can be monitored by the dissolution of the solid starting material.
-
After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The resulting crude 2,2'-dithiodibenzoyl chloride can be purified by recrystallization from a suitable solvent or by vacuum distillation.
Logical Workflow: Synthesis of 2,2'-Dithiodibenzoyl Chloride
The following diagram illustrates the synthetic pathway from anthranilic acid to the final product.
Caption: Synthetic pathway for 2,2'-Dithiodibenzoyl chloride.
Applications and Safety Considerations
2,2'-Dithiodibenzoyl chloride is a versatile reagent in organic synthesis. Its primary applications include its use as a monomer for the synthesis of polyamides and other polymers containing disulfide bonds. These disulfide linkages can impart unique properties to the materials, such as self-healing capabilities or redox responsiveness. The acyl chloride groups allow for facile reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.
Safety: 2,2'-Dithiodibenzoyl chloride is a reactive and corrosive compound. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, it should be stored in a tightly sealed container under an inert atmosphere.
References
- 1. compoundchem.com [compoundchem.com]
- 2. 2,2'-Dithiodibenzoyl chloride | C14H8Cl2O2S2 | CID 88164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
